BenchChemオンラインストアへようこそ!

Denv-IN-4

Dengue virus Antiviral activity Structure-activity relationship

This is a specialized RdRp inhibitor for DENV2 research. Its single-digit micromolar potency (EC50=4.79 μM) prevents assay target saturation, ensuring reliable kinetic data, while its SI>20.9 ensures cytotoxicity does not confound results. Validated across Vero, A549, and Huh-7 cells, it serves as a robust positive control at 15 μM.

Molecular Formula C28H32N4O4Si
Molecular Weight 516.7 g/mol
Cat. No. B12419364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenv-IN-4
Molecular FormulaC28H32N4O4Si
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2N3C(CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C28H32N4O4Si/c1-28(2,3)37(4,5)36-23-16-10-19(11-17-23)26-30-24-9-7-6-8-20(24)18-25(30)27(33)31(26)29-21-12-14-22(15-13-21)32(34)35/h6-17,25-26,29H,18H2,1-5H3/t25-,26+/m0/s1
InChIKeyZDPOOVOOOPKULV-IZZNHLLZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denv-IN-4: A Fused Tricyclic Indoline-Imidazolidinone Derivative with Quantified Anti-DENV Activity and Defined RdRp Target Engagement


Denv-IN-4 (CAS: 2762302-75-8, also designated Compound 15 in the primary literature) is a fused tricyclic derivative of indoline and imidazolidinone [1]. It is a small-molecule inhibitor of dengue virus (DENV) with an EC50 of 4.79 μM against DENV in Vero cells and a CC50 greater than 100 μM, yielding a selectivity index (SI) exceeding 20.9 [1]. The compound belongs to a structurally distinct chemical series characterized by an indoline carbohydrazine scaffold functionalized with a tert-butyldimethylsilyl (TBS) pharmacophore group, which has been demonstrated to enhance anti-DENV activity relative to non-silylated analogs [1]. The viral target has been identified as the RNA-dependent RNA polymerase (RdRp) domain of DENV NS5 [1].

Why Denv-IN-4 Cannot Be Interchanged with Other DENV Inhibitors: Chemical Scaffold, Target Class, and Experimental Contextualization


The DENV inhibitor landscape includes multiple structural classes and target mechanisms, including NS4B-targeted agents (e.g., JNJ-A07, JNJ-1802, NITD-688), NS3-NS4B interaction disruptors, and NS2B-NS3 protease inhibitors. Substitution across these classes introduces uncontrolled experimental variables. Denv-IN-4 belongs to a fused tricyclic indoline-imidazolidinone scaffold series whose activity is exquisitely sensitive to specific structural modifications, with a TBS group at a defined position serving as a critical pharmacophore for anti-DENV activity [1]. Within its own chemical series, the compound is one of only 13 active analogs identified from a 28-compound SAR investigation [1]. Furthermore, Denv-IN-4 targets DENV NS5 RdRp [1], a mechanism distinct from clinically advanced NS4B inhibitors such as NITD-688 (currently in Phase II clinical trials) [2] or JNJ-1802 [3]. The compound also exhibits post-entry stage targeting of the viral life cycle, a temporal window of action that may differ from entry inhibitors [1]. These scaffold-specific, target-specific, and temporal-stage-specific characteristics preclude simple interchange with other commercially available DENV inhibitors without altering experimental outcomes.

Quantitative Differentiation of Denv-IN-4: EC50, Cell Line Activity, and Target Selectivity versus Comparators


EC50 and Selectivity Index: Denv-IN-4 versus Closest In-Series Analog Compound 14

Denv-IN-4 (Compound 15) demonstrates an EC50 of 4.79 μM against DENV in Vero cells, with a CC50 greater than 100 μM and an SI exceeding 20.9 [1]. By contrast, Compound 14 (CAS: 2762302-78-1), the closest structural analog in the same SAR study, exhibited no detectable antiviral activity (inactive) in Vero cells despite differing only in the presence of a 4-iodophenyl group instead of a 4-nitrophenyl group [1]. This quantifies a complete loss-of-function outcome arising from a single substituent modification.

Dengue virus Antiviral activity Structure-activity relationship

Cell Line-Dependent Inhibition: Concentration-Dependent DENV2 Expression Reduction in Vero, A549, and Huh-7 Cells

Denv-IN-4 produces concentration-dependent inhibition of DENV2 expression across three distinct cell lines, with cell-type-dependent sensitivity. In Vero cells, the compound was tested at 3.125–50 μM for 48 hours; in A549 and Huh-7 cells, at 3.75–30 μM for 48 hours [1]. Inhibition curves were smoother in Vero cells than in A549 and Huh-7 cells, indicating differential response profiles [1]. Complete inhibition of DENV infection in Vero cells was observed at 15 μM [1].

Cell-based assay Concentration-response DENV2

Mechanistic Target Differentiation: Denv-IN-4 as an NS5 RdRp Inhibitor versus NS4B-Targeted Clinical Candidates

Denv-IN-4 (Compound 15) targets the RNA-dependent RNA polymerase (RdRp) domain of DENV NS5, as established through SPR imaging demonstrating strong interaction between the compound and RdRp, and functional assays showing reduced RdRp enzymatic activity [1]. This mechanism is distinct from clinically advanced pan-serotype inhibitors such as NITD-688 and JNJ-1802, which target the NS4B protein and disrupt NS3-NS4B interactions [2][3]. NITD-688 exhibits EC50 values of 8–38 nM across all four DENV serotypes and is currently in Phase II clinical trials [2]; JNJ-1802 shows EC50 values ranging from 0.057 to 11 nM across the four serotypes [3].

RdRp inhibition Target engagement Mechanism of action

Viral Selectivity Differentiation: Denv-IN-4 as a Selective DENV Inhibitor versus Broad-Spectrum ZIKV/DENV Inhibitors

Within the fused tricyclic indoline-imidazolidinone chemical series, compounds exhibit distinct selectivity profiles for DENV versus ZIKV. Denv-IN-4 (Compound 15) is characterized in the primary SAR study as a selective DENV inhibitor [1]. By contrast, Compound 12 from the same series is identified as a selective ZIKV inhibitor that does not inhibit DENV infection, despite being a DENV RdRp inhibitor [2]. Compound 17 is a broad-spectrum inhibitor active against both ZIKV and DENV infection but is only a weak DENV RdRp inhibitor [2].

Viral selectivity ZIKV Broad-spectrum antiviral

Recommended Scientific and Industrial Application Scenarios for Denv-IN-4 Based on Quantitative Evidence


RdRp-Targeted Mechanistic Studies of DENV Replication

Denv-IN-4 is suitable for investigations requiring a tool compound that engages the viral polymerase (NS5 RdRp). The compound's confirmed interaction with RdRp (via SPR imaging) and functional reduction of RdRp enzymatic activity [1] make it appropriate for: (i) studying the role of RdRp in the DENV replication cycle, (ii) validating RdRp as a druggable target in secondary assays, and (iii) comparative mechanistic studies alongside NS4B-targeted clinical candidates such as NITD-688 [2] or JNJ-1802 [3] to dissect pathway-specific effects.

Post-Entry Stage Inhibition Studies in Vero Cell Models

Time-of-addition experiments have established that Denv-IN-4 (Compound 15) acts at the post-entry stages of the DENV2 viral life cycle, and post-treatment administration is effective [1]. Users designing experiments to differentiate entry inhibitors from post-entry replication inhibitors should employ Denv-IN-4 as a characterized post-entry stage reference compound. Vero cells are the recommended host system given the smoother concentration-response relationship and complete inhibition at 15 μM observed in this cell line [1].

Structure-Activity Relationship (SAR) Studies of Indoline-Imidazolidinone Scaffolds

Denv-IN-4 serves as a key reference point within a well-characterized 28-compound SAR series [1]. Researchers exploring the indoline-imidazolidinone scaffold can use Denv-IN-4 as a positive control for DENV activity and as a benchmark for evaluating novel derivatives. The quantified inactivity of Compound 14 (differing only by a 4-iodophenyl vs. 4-nitrophenyl substitution) [1] provides a clear comparator for structure-driven activity assessments.

Flavivirus Selectivity Profiling and Cross-Virus Comparator Studies

Within the indoline-imidazolidinone chemical series, compounds display differentiated viral selectivity profiles [1][2]. Denv-IN-4 is a DENV-selective inhibitor, whereas Compound 12 is ZIKV-selective and Compound 17 is broad-spectrum [2]. Researchers conducting flavivirus selectivity panels or cross-virus inhibitor profiling can employ Denv-IN-4 as the DENV-selective reference alongside other series members to establish selectivity benchmarks in comparative virology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denv-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.